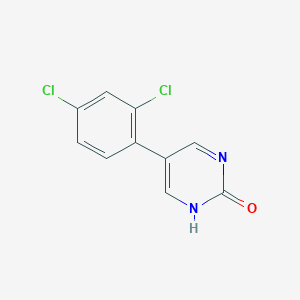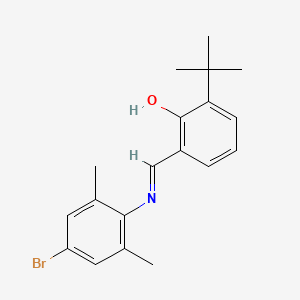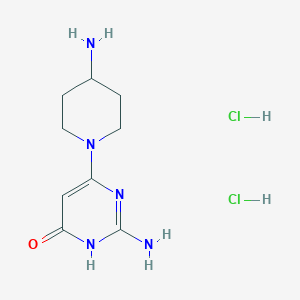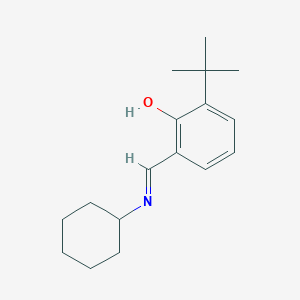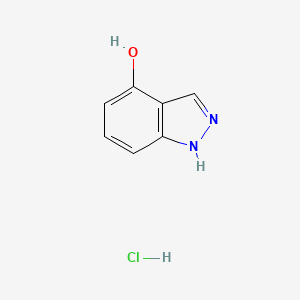
N-(3-Phenylsalicylidene)-isopropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Phenylsalicylidene)-isopropylamine (NPSA) is a molecule that has been studied extensively in recent years due to its potential applications in various scientific research areas. It is a highly versatile molecule that is capable of forming a variety of different compounds with different properties and characteristics. NPSA is a member of the salicylidene-amino acid family and has been used in a range of biochemical and physiological studies.
科学研究应用
N-(3-Phenylsalicylidene)-isopropylamine has been studied extensively in recent years due to its potential applications in various scientific research areas. It has been used in the fields of biochemistry, physiology, and pharmacology to study the effects of various compounds on cells. It has also been used in the study of enzyme kinetics and the development of new drugs. Additionally, N-(3-Phenylsalicylidene)-isopropylamine has been used in the study of protein-protein interactions and the design of new materials.
作用机制
N-(3-Phenylsalicylidene)-isopropylamine is believed to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By blocking the activity of COX-2, N-(3-Phenylsalicylidene)-isopropylamine is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-isopropylamine has been found to be effective in reducing inflammation and pain. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. Additionally, N-(3-Phenylsalicylidene)-isopropylamine has been found to be effective in reducing the production of nitric oxide, which is involved in vasodilation and blood pressure regulation.
实验室实验的优点和局限性
N-(3-Phenylsalicylidene)-isopropylamine has several advantages when used in lab experiments. It is a highly versatile molecule that can be used to study a wide range of biochemical and physiological processes. Additionally, it is relatively easy to synthesize and is stable in solution. However, there are some limitations to using N-(3-Phenylsalicylidene)-isopropylamine in lab experiments. It is not very soluble in water, and its solubility can be further reduced by the presence of other compounds. Additionally, its effects are relatively short-lived, and it is not effective in blocking the activity of other enzymes.
未来方向
N-(3-Phenylsalicylidene)-isopropylamine has potential applications in a variety of scientific research areas. It has already been used in the study of enzyme kinetics and the development of new drugs. Additionally, it could be used in the study of protein-protein interactions and the design of new materials. Furthermore, it could be used to study the effects of various compounds on cells and to develop new treatments for various diseases. Finally, it could be used to study the effects of various compounds on the immune system and to develop new treatments for various autoimmune disorders.
合成方法
N-(3-Phenylsalicylidene)-isopropylamine can be synthesized from 3-phenylsalicylaldehyde, isopropyl amine, and sodium hydroxide. The 3-phenylsalicylaldehyde is first reacted with isopropyl amine in the presence of sodium hydroxide to form an intermediate product, which is then further reacted to form N-(3-Phenylsalicylidene)-isopropylamine. The reaction is carried out at a temperature of 70-80°C and is complete within 2-3 hours. The yield of the reaction is typically around 70-80%.
属性
IUPAC Name |
2-phenyl-6-(propan-2-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12(2)17-11-14-9-6-10-15(16(14)18)13-7-4-3-5-8-13/h3-12,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHGVUJDSBDVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=C(C(=CC=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-isopropylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)

![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)
